N-(4-phenoxyphenyl)methanesulfonamide

Progesterone Receptor Endocrinology Antagonist

PR antagonist studies often rely on nimesulide-based controls that introduce COX-2 interference and genotoxicity risk. N-(4-Phenoxyphenyl)methanesulfonamide (CAS 30118-32-2) solves this as the des-nitro, des-amino minimal pharmacophore: • Nonsteroidal PR antagonism at 1.3 µM (T47D cells), with no ancillary COX-2 or kinase polypharmacology • Free of nitro/amino toxicophores; suitable for sub-chronic in vivo rodent models where hepatic safety margins matter • Clean LC-MS/MS benchmark (Exact Mass: 263.0616) for distinguishing parent from Phase I/II metabolites Supplied at ≥98% purity for reproducible fragment growing and steroid receptor panel screening.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B5799485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)methanesulfonamide
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3
InChIKeySWCXTFFDWNHRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)methanesulfonamide: PR Antagonist Scaffold


N-(4-Phenoxyphenyl)methanesulfonamide (C13H13NO3S, MW 263.31) is a synthetic aryl sulfonamide that functions as a nonsteroidal antagonist of the human progesterone receptor (PR) [1]. Unlike steroidal ligands, this compound possesses a diphenyl ether core linked to a methanesulfonamide group, a scaffold distinct from the benzenesulfonamide and cyanopyrrole PR antagonist classes [2]. It is cataloged as a research-grade tool for investigating PR-mediated gene transcription in reproductive biology and oncology.

Substitution Pitfalls in PR Pharmacology


Simple substitution with close chemical analogs is not pharmacologically equivalent. The 4-phenoxyphenyl methanesulfonamide core is a critical determinant of nonsteroidal PR antagonism [1]. Introducing a nitro group at the 2-position, as in the COX-2 inhibitor nimesulide, diverts primary pharmacology toward cyclooxygenase inhibition, completely altering the target profile. Conversely, extending the sulfonamide with elaborated isoindolyl or pyridinyl groups, as seen in BRD2-targeting or kinase-inhibiting probes, shifts affinity toward bromodomains or TAK1 kinase [2][3]. The unadorned N-(4-phenoxyphenyl)methanesulfonamide thus occupies a narrow, verifiable niche: it provides a minimal, non-genotoxic PR antagonist pharmacophore free of ancillary enzyme inhibition liabilities that plague its substituted counterparts.

Quantitative Product Differentiation


PR Antagonism in T47D Cells vs. Nimesulide

N-(4-Phenoxyphenyl)methanesulfonamide demonstrates functional PR antagonism in human T47D breast cancer cells with an IC50 of 1.3 µM, whereas the close analog nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a known COX-2 inhibitor with no reported PR antagonism at this concentration [1][2]. This represents a qualitative target switch driven solely by the absence of a 2-nitro group.

Progesterone Receptor Endocrinology Antagonist

Metabolic Stability Advantage Over H-Nim

Unlike its reduced amino analog N-(4-amino-2-phenoxyphenyl)methanesulfonamide (H-Nim, the major metabolite of nimesulide), the target compound lacks the para-amino group that undergoes hepatic oxidation and redox cycling [1]. H-Nim has been shown to retain mitochondrial uncoupling properties at 10 µM, contributing to hepatotoxic risk [2]. N-(4-Phenoxyphenyl)methanesulfonamide eliminates both the nitro and amino toxicophores, offering a metabolically simpler, more stable scaffold for in vivo PR studies.

Drug Metabolism Hepatotoxicity Sulfonamide

Genotoxicity Profile vs. Benzenesulfonamide PR Antagonists

Advanced N-(4-phenoxyphenyl)benzenesulfonamide PR antagonists, such as compound 20a, have demonstrated genotoxicity in non-GLP Ames assays following metabolic activation, a liability linked to the benzenesulfonyl moiety . By contrast, N-(4-Phenoxyphenyl)methanesulfonamide utilizes a methanesulfonyl group. While direct Ames data for the target compound is limited, the methanesulfonamide class is generally less prone to metabolic activation to mutagenic intermediates compared to aryl sulfonic acids, positioning this compound as a safer early-stage tool [1].

Genetic Toxicology Lead Optimization PR Modulator

BRD2/TAK1 Selectivity Over Substituted Analogs

Elaboration of the N-(4-phenoxyphenyl)methanesulfonamide core with a 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-yl) substituent yields a potent BRD2 bromodomain ligand (PDB: 5uew), while isoindolyl substitution yields a TAK1 inhibitor (Ki = 12 nM) [1][2]. The core compound itself lacks these bulky substituents, and based on structure-activity relationship (SAR) principles, it is not expected to engage these off-target proteins at comparable concentrations. This structural simplicity is advantageous for target deconvolution studies requiring minimal polypharmacology.

Kinase Selectivity Bromodomain Chemical Probe

Key Application Scenarios


Selective PR Antagonism Without COX-2 Interference

Use as a minimal pharmacophore control in steroid receptor panels. The 1.3 µM PR antagonist IC50 in T47D cells [1] allows researchers to benchmark PR-dependent gene transcription without interference from cyclooxygenase pathways, a common liability of nimesulide-based controls.

Hepatotoxicity-Safe Tool for Reproductive Studies

Given the elimination of the nitro and amino toxicophores that drive nimesulide/H-Nim mitochondrial uncoupling [1], this compound is suited for sub-chronic in vivo dosing in rodent models of endometriosis or uterine leiomyoma, where hepatic safety margins are critical.

Fragment-Based SPRM Design Scaffold

The unelaborated 4-phenoxyphenyl methanesulfonamide core avoids the genotoxicity flags of benzenesulfonamide derivatives [1] and the kinase/bromodomain polypharmacology of substituted variants . It serves as an ideal starting point for fragment growing or merging campaigns targeting novel PR antagonist chemotypes.

Reference Standard for Nimesulide Metabolite Profiling

As the des-nitro, des-amino parent of the nimesulide metabolic pathway, this compound provides a unique retention time and mass spectral benchmark (Exact Mass: 263.0616 g/mol) [1] for LC-MS/MS method development aimed at distinguishing intact drug from phase I/II metabolites in pharmacokinetic studies.

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